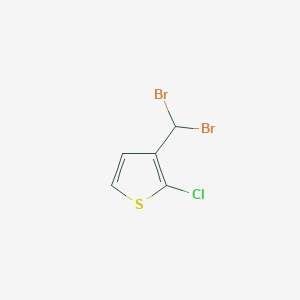

2-Chloro-3-(dibromomethyl)thiophene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-(dibromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClS/c6-4(7)3-1-2-9-5(3)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEFSFALBLCATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482182 | |

| Record name | 2-chloro-3-(dibromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57846-02-3 | |

| Record name | 2-chloro-3-(dibromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-3-(dibromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(dibromomethyl)thiophene, a halogenated thiophene derivative of interest in synthetic organic chemistry and drug discovery. This document details the compound's known physical and chemical properties, outlines a detailed experimental protocol for its synthesis via free-radical bromination, and discusses its potential applications based on the general biological activities of substituted thiophenes. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic compounds.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of halogen atoms and substituted alkyl groups onto the thiophene ring provides a powerful tool for modulating the physicochemical properties and biological activities of these molecules. This compound is a functionalized thiophene that holds potential as a versatile intermediate for further chemical transformations, particularly in the synthesis of novel therapeutic agents. The presence of the reactive dibromomethyl group allows for a variety of subsequent reactions, making it a valuable building block for creating diverse molecular architectures.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂ClS | [1][2] |

| Molecular Weight | 290.40 g/mol | [1][2] |

| CAS Number | 57846-02-3 | [1] |

| Predicted Boiling Point | 272.0 ± 35.0 °C | Chemical Supplier Data |

| Predicted Density | 2.162 ± 0.06 g/cm³ | Chemical Supplier Data |

| Storage Temperature | 2-8°C | Chemical Supplier Data |

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a two-step process, starting from the commercially available 2-chlorothiophene. The first step involves the chloromethylation of 2-chlorothiophene to yield 2-chloro-3-methylthiophene, followed by the free-radical dibromination of the methyl group.

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-methylthiophene (Intermediate)

This procedure is adapted from known chloromethylation reactions of thiophenes.

-

Materials:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

In a well-ventilated fume hood, a mixture of 2-chlorothiophene (1 mole) and concentrated hydrochloric acid is cooled to 0°C in an ice bath with vigorous stirring.

-

Paraformaldehyde (1.1 moles) is added portion-wise, maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The mixture is then diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-chloro-3-methylthiophene.

-

Step 2: Synthesis of this compound (Final Product)

This procedure is a general method for benzylic/allylic bromination using N-bromosuccinimide.

-

Materials:

-

2-Chloro-3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

A solution of 2-chloro-3-methylthiophene (1 mole) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (2.2 moles) and a catalytic amount of AIBN or benzoyl peroxide are added to the solution.

-

The mixture is heated to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiated with a UV lamp to initiate the radical reaction.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities of this compound have been reported, many substituted thiophenes are known to exhibit a wide range of pharmacological effects. These include antimicrobial, anti-inflammatory, and anticancer activities. The potential mechanism of action for a hypothetical thiophene-based drug candidate is illustrated below.

Caption: Hypothetical signaling pathway inhibited by a thiophene derivative.

This diagram illustrates a potential mechanism where a thiophene-based compound inhibits a cell surface receptor, thereby blocking a downstream kinase cascade and preventing the activation and nuclear translocation of a transcription factor involved in the expression of inflammatory genes.

Conclusion

This compound represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties and a detailed protocol for its synthesis, which can be adapted and optimized by researchers. The versatile reactivity of the dibromomethyl group opens avenues for the creation of diverse libraries of novel compounds for biological screening. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development.

Disclaimer

The experimental protocols described in this document are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be strictly followed. The authors and publishers of this guide are not liable for any damages or injuries resulting from the use of this information.

References

An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide focuses on the 5-bromo-1H-indazole core, a key intermediate in the synthesis of a wide range of therapeutic agents. We provide a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug development, particularly in the realm of kinase inhibition. This document serves as a valuable resource for researchers and scientists working on the design and synthesis of novel indazole-based therapeutics.

Introduction to the 5-Bromo-1H-Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1][2] They are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3][4] The 5-bromo-1H-indazole core, in particular, serves as a versatile building block in organic synthesis. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse substituents and the generation of extensive compound libraries for drug discovery.[4] This strategic functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.

Chemical and Physical Properties

The physicochemical properties of the 5-bromo-1H-indazole core are fundamental to its handling, reactivity, and role as a synthetic intermediate. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H5BrN2 | |

| Molecular Weight | 197.03 g/mol | |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 123-127 °C | |

| SMILES | Brc1ccc2[nH]ncc2c1 | |

| InChI | 1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) |

Table 1: Physicochemical Properties of 5-Bromo-1H-indazole

Synthesis of a Key 5-Bromo-1H-Indazole Intermediate

The synthesis of functionalized 5-bromo-1H-indazoles is a critical step in the development of indazole-based drugs. Below is a detailed experimental protocol for the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a closely related and important derivative.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established synthetic methods for the bromination of indazole derivatives.[5]

Materials:

-

Indazole-3-carboxylic acid

-

Glacial acetic acid

-

Bromine

-

Ice

Procedure:

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

-

Heat the suspension to 120 °C with stirring until a clear solution is formed.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.

-

Maintain the reaction mixture at 90 °C for 16 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the reaction mixture into ice water and stir for 15 minutes.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry it under a vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[5]

Expected Yield: Approximately 87.5%[5]

Characterization: The product can be characterized by 1H NMR and mass spectrometry to confirm its structure and purity.[5]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-bromo-1H-indazole-3-carboxylic acid.

Applications in Drug Development

The 5-bromo-1H-indazole scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors. The bromine atom serves as a key point for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize drug properties.

Kinase Inhibition

Many indazole derivatives have been identified as potent inhibitors of various kinases, which are critical targets in oncology.[4] The indazole core can mimic the adenine region of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity. The introduction of different aryl or heteroaryl groups at the 5-position via Suzuki coupling can significantly enhance the potency and selectivity of these inhibitors.

Signaling Pathways

The development of drugs targeting specific signaling pathways is a major focus of modern drug discovery. Indazole-based compounds have been shown to modulate key cellular signaling pathways implicated in cancer, such as the Akt signaling pathway.[4] The general concept of how a kinase inhibitor interacts with a signaling pathway is depicted below.

Conclusion

The 5-bromo-1H-indazole core is a highly valuable scaffold for the development of novel therapeutics. Its versatile chemistry allows for the synthesis of diverse compound libraries, leading to the discovery of potent and selective modulators of various biological targets. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to facilitate further research and innovation in the field of indazole-based drug discovery. As our understanding of disease biology grows, the strategic use of privileged scaffolds like 5-bromo-1H-indazole will continue to be a cornerstone of modern medicinal chemistry.

References

In-depth Technical Guide: 2-Chloro-3-(dibromomethyl)thiophene

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the compound 2-Chloro-3-(dibromomethyl)thiophene. A comprehensive review of available scientific literature and chemical databases indicates that while the synthesis and basic chemical properties of this compound are documented, detailed studies on its specific mechanism of action, biological targets, and associated signaling pathways are not presently available.

This document, therefore, serves to summarize the known information regarding structurally similar thiophene derivatives to provide a foundational context for future research into this compound. The biological activities of related thiophene compounds suggest potential areas of investigation, including antimicrobial, enzyme inhibition, and anticancer activities.

Chemical Identity of this compound

| Property | Value | Reference |

| CAS Number | 57846-02-3 | [1] |

| Molecular Formula | C5H3Br2ClS | [1] |

| Molecular Weight | 290.40 g/mol | [1] |

Overview of Biological Activities of Thiophene Derivatives

The thiophene ring is a prevalent scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.[2][3][4] This suggests that this compound may possess similar pharmacological properties.

Antimicrobial Activity

Thiophene derivatives have demonstrated notable antimicrobial effects, particularly against drug-resistant bacteria.[5][6]

-

Targeting Outer Membrane Proteins: Studies on certain thiophene derivatives have indicated that their antibacterial activity against Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli, may stem from their interaction with outer membrane proteins (OMPs).[5] This interaction can lead to increased membrane permeabilization.[5][6]

-

Bactericidal Effects: Time-kill curve assays have shown that some thiophene compounds exhibit bactericidal effects against colistin-resistant bacterial strains.[5][6]

A proposed general workflow for investigating the antimicrobial mechanism of a novel thiophene derivative is outlined below.

Figure 1. A generalized experimental workflow for characterizing the antimicrobial mechanism of action of novel thiophene derivatives.

Enzyme Inhibition

Various thiophene-containing molecules have been identified as inhibitors of clinically relevant enzymes.

-

Acetylcholinesterase (AChE) Inhibition: Certain synthetic thiophene derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase.[7]

-

β-Glucuronidase and Xanthine Oxidase Inhibition: Thieno[2,3-b]thiophene derivatives have shown potent inhibitory activity against β-glucuronidase and xanthine oxidase, suggesting potential applications in cancer therapy.[8]

The general process for screening and characterizing enzyme inhibitors is depicted in the following diagram.

Figure 2. A standard workflow for the discovery and characterization of novel enzyme inhibitors.

Anticancer and Cytotoxic Activity

Chalcone derivatives of 2,5-dichloro-3-acetylthiophene have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as the DU145 prostate cancer cell line.[9][10] This indicates that the thiophene scaffold can be a component of molecules with anticancer potential.

Experimental Protocols for Thiophene Derivatives

While specific protocols for this compound are unavailable, the following are generalized methodologies used in the study of related thiophene compounds.

Synthesis of Thiophene Derivatives

-

Gewald Synthesis: This is a common method for preparing 2-aminothiophenes through the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.[3][7][11]

-

Claisen-Schmidt Condensation: This reaction is used to synthesize chalcones, including those with a thiophene ring, by reacting an aldehyde or ketone with an aromatic aldehyde in the presence of a base.[9][10]

Evaluation of Antimicrobial Activity

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is often determined using broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Time-Kill Assays: These assays are performed to determine whether an antimicrobial agent is bactericidal or bacteriostatic. Bacterial cultures are exposed to the compound at various multiples of its MIC, and the number of viable cells is quantified at different time points.[5][6]

Enzyme Inhibition Assays

-

Ellman's Method for Acetylcholinesterase Inhibition: This spectrophotometric method is widely used to screen for AChE inhibitors. It measures the activity of the enzyme by detecting the production of thiocholine when acetylcholine is hydrolyzed.[7]

Future Directions

The biological activity of this compound remains an unexplored area. Based on the activities of structurally related compounds, future research could focus on:

-

Screening for Antimicrobial Activity: Investigating its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Enzyme Inhibition Profiling: Screening against a broad range of enzymes, such as kinases, proteases, and metabolic enzymes, to identify potential molecular targets.

-

Cytotoxicity Screening: Assessing its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.

Conclusion

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. However, the diverse biological activities demonstrated by other thiophene derivatives provide a strong rationale for the investigation of this compound. The experimental approaches outlined in this guide offer a framework for elucidating its potential pharmacological properties and mechanism of action. Further research is warranted to determine the biological significance of this particular thiophene derivative.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(dibromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 2-Chloro-3-(dibromomethyl)thiophene. Due to the scarcity of direct experimental data on this specific substrate, this document leverages established principles of thiophene chemistry and data from analogous substituted thiophenes to forecast the regioselectivity and potential reaction conditions for nitration, halogenation, acylation, and formylation. The directing effects of the 2-chloro and 3-dibromomethyl substituents are analyzed, both of which strongly favor electrophilic attack at the 5-position of the thiophene ring. This guide offers detailed, albeit predictive, experimental protocols and illustrative reaction pathway diagrams to serve as a valuable resource for researchers designing synthetic routes involving this and structurally related compounds.

Introduction

Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization of the thiophene ring through electrophilic aromatic substitution (EAS) is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents and functional materials. This compound is a halogenated thiophene derivative with two distinct deactivating groups. Understanding its reactivity in EAS reactions is crucial for its potential application as a synthetic intermediate. This guide provides a theoretical yet practical framework for approaching the electrophilic substitution of this compound.

The thiophene ring is generally more reactive towards electrophiles than benzene. However, the presence of the electron-withdrawing chloro and dibromomethyl groups is expected to significantly deactivate the ring, necessitating more forcing reaction conditions compared to unsubstituted thiophene.

Predicted Regioselectivity

The regiochemical outcome of electrophilic substitution on this compound is governed by the directing effects of the two substituents.

-

2-Chloro Group: Halogens are deactivating substituents that act as ortho, para-directors. In the case of 2-chlorothiophene, this directs incoming electrophiles to the 3- and 5-positions. As the 3-position is already substituted, the directing influence of the chlorine atom is primarily towards the 5-position .

-

3-(Dibromomethyl) Group: The dibromomethyl group (-CHBr₂) is an electron-withdrawing group due to the inductive effect of the bromine atoms. Such groups are deactivating and act as meta-directors. On the 3-substituted thiophene ring, this directs an incoming electrophile to the 5-position .

Therefore, the directing effects of both the 2-chloro and the 3-dibromomethyl groups are synergistic, strongly favoring electrophilic substitution at the 5-position .

Spectroscopic and Synthetic Profile of 2-Chloro-3-(dibromomethyl)thiophene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Chloro-3-(dibromomethyl)thiophene, a halogenated thiophene derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic data based on the analysis of related substituted thiophenes. It also presents a plausible synthetic methodology and a general workflow for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) of Thiophene Protons | 7.0 - 7.5 ppm | The two aromatic protons on the thiophene ring are expected to resonate in this region, influenced by the electron-withdrawing effects of the chloro and dibromomethyl substituents. |

| Chemical Shift (δ) of -CHBr₂ Proton | 6.5 - 7.0 ppm | The single proton of the dibromomethyl group is expected to appear as a singlet in this downfield region due to the strong deshielding effect of the two bromine atoms. |

| Coupling Constants (J) | N/A | The thiophene protons are not adjacent and are not expected to show significant coupling. The dibromomethyl proton is a singlet. |

| Solvent | CDCl₃ | A common solvent for NMR analysis of organic compounds. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |

| C2 (C-Cl) | 125 - 135 ppm | The carbon atom bonded to chlorine will be deshielded. |

| C3 (C-CHBr₂) | 130 - 140 ppm | The carbon atom attached to the dibromomethyl group will also be significantly deshielded. |

| C4 & C5 | 125 - 130 ppm | The chemical shifts of the other two carbon atoms in the thiophene ring will be influenced by the substituents. |

| -CHBr₂ | 30 - 40 ppm | The carbon of the dibromomethyl group is expected in this range. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (thiophene ring) | 1600 - 1450 | Stretching |

| C-Cl | 800 - 600 | Stretching |

| C-Br | 700 - 500 | Stretching |

| C-S (thiophene ring) | 900 - 600 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value/Observation | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 288, 290, 292, 294 | A characteristic isotopic cluster will be observed due to the presence of one chlorine (³⁵Cl, ³⁷Cl) and two bromine (⁷⁹Br, ⁸¹Br) atoms. The most abundant peaks will be around m/z 290. |

| Major Fragmentation Pathways | Loss of Br, HBr, Cl | Fragmentation is expected to involve the loss of halogen atoms or hydrohalogen species. |

Experimental Protocols

Hypothetical Synthesis

A plausible route for the synthesis of this compound would involve the radical bromination of 2-chloro-3-methylthiophene.

Reaction:

2-Chloro-3-methylthiophene + 2 eq. N-Bromosuccinimide (NBS) --(Radical Initiator, e.g., AIBN, CCl₄, heat)--> this compound

Procedure:

-

To a solution of 2-chloro-3-methylthiophene in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (2 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Heat the reaction mixture under reflux and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is a logical process where each piece of information contributes to the final structural confirmation.

Caption: Logical Flow for Structural Elucidation.

This guide provides a foundational understanding of the expected spectroscopic properties and a potential synthetic route for this compound. Experimental verification is essential to confirm these predictions and fully characterize this compound.

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3-(dibromomethyl)thiophene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the solubility and stability of 2-Chloro-3-(dibromomethyl)thiophene is limited in publicly available literature. The following guide provides available information on the subject compound and supplements it with data from structurally analogous compounds to offer valuable insights for researchers. All data presented for analogous compounds should be considered as estimations for this compound and experimental verification is highly recommended.

Physicochemical Properties of this compound

This compound is a halogenated thiophene derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 57846-02-3 | [1] |

| Molecular Formula | C5H3Br2ClS | |

| Molecular Weight | 290.40 g/mol | [2] |

| Predicted Boiling Point | 272.0 ± 35.0 °C | [2] |

| Predicted Density | 2.162 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

Table 2.1: Estimated Solubility of this compound Based on Analogous Compounds

| Solvent | Estimated Solubility | Rationale/Analogous Compound Data |

| Water | Insoluble/Very Low | Halogenated thiophenes are generally nonpolar. 2-Chloro-3-(chloromethyl)thiophene is insoluble in water.[3][4] |

| Organic Solvents (e.g., DMSO, DMF, Acetonitrile, Dichloromethane) | Soluble | 2-Chloro-3-(chloromethyl)thiophene is soluble in organic solvents.[3] Chlorination of thiophene is often carried out in acetonitrile.[5] |

Stability Profile

The stability of halogenated thiophenes can be influenced by factors such as temperature, light, and pH. For the related compound, 2-chloromethylthiophene, instances of explosion upon storage have been reported, which are attributed to the generation of hydrogen chloride within a closed container.[6] This highlights the potential for instability in related compounds. For another analog, 2-Chloro-3-(chloromethyl)thiophene, it is recommended to be stored at temperatures between 0°C to 20°C to maintain its integrity.[3]

Table 3.1: Factors Affecting the Stability of Halogenated Thiophenes

| Condition | Potential Impact on Stability | Rationale/Analogous Compound Data |

| Temperature | Degradation at elevated temperatures. | 2-Chloro-3-(chloromethyl)thiophene is stored at 0-20°C.[3] The pot temperature for distillation of 2-chloromethylthiophene should not exceed 125°C.[6] |

| Light | Potential for photolytic degradation. | General principle for halogenated organic compounds. |

| pH (Aqueous Environment) | Susceptible to hydrolysis, especially at non-neutral pH. | The dibromomethyl group can be prone to hydrolysis. |

| Oxidative Stress | Potential for oxidation, particularly at the sulfur atom. | Thiophene rings can be oxidized. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the compound in the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

-

Stress Conditions: Subject solutions of this compound to various stress conditions:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Evaluation: Determine the percentage of degradation and identify the major degradation products, if any.

Visualizations

Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a chemical compound.

Workflow for Forced Degradation Study

Caption: A schematic representation of a forced degradation study workflow.

References

- 1. Page loading... [guidechem.com]

- 2. 57846-02-3 CAS MSDS (2-Chloro-3-(Dibromomethyl) Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Separation of Thiophene, 2-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Synthetic Versatility of 2-Chloro-3-(dibromomethyl)thiophene: A Gateway to Novel Medicinal Scaffolds

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern medicinal chemistry. In this context, strategically functionalized heterocyclic compounds serve as invaluable building blocks. 2-Chloro-3-(dibromomethyl)thiophene, a readily accessible thiophene derivative, is emerging as a highly versatile precursor for the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the potential applications of this compound, focusing on its synthetic transformations into privileged medicinal scaffolds, particularly fused thieno-heterocyclic systems known to exhibit significant pharmacological activity.

Core Reactivity and Synthetic Potential

This compound possesses two key reactive sites that can be orthogonally functionalized, providing a powerful platform for generating molecular diversity. The dibromomethyl group at the 3-position is highly susceptible to nucleophilic substitution and can be readily converted into a formyl group (an aldehyde). This transformation is pivotal, as the resulting 2-chloro-3-formylthiophene is a widely utilized intermediate for the construction of various fused heterocyclic systems.

Concurrently, the chloro substituent at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies to optimize biological activity and pharmacokinetic properties.

Gateway to Fused Thieno-Heterocycles with Kinase Inhibitory Activity

A primary application of this compound in medicinal chemistry lies in its conversion to thieno-fused pyridines, pyrimidines, and pyrazoles. These bicyclic scaffolds are recognized as "privileged structures" that are frequently found in potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are bioisosteres of quinazolines and purines, and are key components of numerous kinase inhibitors. The synthesis of this scaffold from 2-chloro-3-formylthiophene (derived from this compound) typically involves condensation with urea or a urea equivalent, followed by further functionalization.

Table 1: Biological Activity of Representative Thieno[3,2-d]pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Thieno[3,2-d]pyrimidinones | 17β-HSD2 | - (inhibitory activity demonstrated) | [1] |

| Thieno[3,2-d]pyrimidines | PI3Kδ / BRD4-BD1 | 464 / 7.8 | [2] |

| (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | CK2 | 100 - 125 | [3] |

Thieno[3,2-b]pyridines and Thieno[3,2-c]pyridines

Thienopyridines are another important class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition and antipsychotic effects.[4] The synthesis of thieno[3,2-b]pyridines can be achieved from 2-chloro-3-formylthiophene through reactions with various amino compounds. Subsequent Suzuki coupling at the 2-position can then be used to introduce further diversity.

Table 2: Biological Activity of Representative Thienopyridine Derivatives

| Compound Class | Target/Activity | IC50 (µM) / pIC50 | Reference |

| Thienopyridine Ureas | Aurora-B Kinase | - (pIC50 values reported) | [5] |

| 3-Aminothieno[2,3-b]pyridines | Cytotoxic (HL-60, MCF-7, LS-180) | - (IC50 values reported) | [6] |

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | p38α MAPK | Ki = 0.6 µM | [7] |

Thieno[3,2-c]pyrazoles

The thieno[3,2-c]pyrazole scaffold has been successfully employed in the development of potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases such as Alzheimer's.[8][9] The synthesis can be initiated from a 2-chloro-3-substituted thiophene precursor.

Table 3: Biological Activity of a Representative Thieno[3,2-c]pyrazole Derivative

| Compound | Target Kinase | IC50 (nM) | Reference |

| Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | 3.4 | [9] |

Experimental Protocols

General Protocol for the Conversion of this compound to 2-Chloro-3-formylthiophene

This reaction is a standard hydrolysis of a dibromomethyl group to an aldehyde, often facilitated by a base or a silver salt.

Materials:

-

This compound

-

Silver nitrate or sodium carbonate

-

Acetone/water or similar solvent system

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Dissolve this compound in a suitable solvent mixture (e.g., acetone/water).

-

Add an aqueous solution of silver nitrate or sodium carbonate dropwise at room temperature.

-

Stir the reaction mixture for a specified time (monitor by TLC).

-

Upon completion, acidify the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-3-formylthiophene.

General Protocol for Suzuki-Miyaura Cross-Coupling of 2-Chlorothiophene Derivatives

This protocol describes the palladium-catalyzed coupling of the 2-chloro position with a boronic acid.[10][11][12][13][14]

Materials:

-

2-Chloro-3-substituted-thiophene derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

-

Base (e.g., K2CO3, Na2CO3, K3PO4)

-

Solvent (e.g., toluene, dioxane, DMF, water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the 2-chlorothiophene derivative, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired coupled product.

General Protocol for the Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one from 2-Amino-3-carboxamidothiophene

This is a representative cyclization reaction to form the fused pyrimidinone ring.

Materials:

-

2-Amino-3-carboxamidothiophene derivative

-

Formic acid or triethyl orthoformate

-

Microwave irradiation or conventional heating

Procedure:

-

A mixture of the 2-amino-3-carboxamidothiophene derivative and formic acid (or triethyl orthoformate) is subjected to microwave irradiation at a specified temperature and time.

-

Alternatively, the mixture can be refluxed in a suitable solvent.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow from the starting material to key medicinal scaffolds.

References

- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-Chloro-3-(dibromomethyl)thiophene: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Thiophene and its derivatives are privileged scaffolds, frequently incorporated into a wide array of biologically active molecules and functional organic materials. Among the diverse range of thiophene-based building blocks, 2-Chloro-3-(dibromomethyl)thiophene emerges as a precursor of significant potential, offering multiple reactive sites for the construction of complex molecular architectures. Although direct literature on the synthetic applications of this compound is limited, its reactivity can be inferred from analogous halogenated and functionalized thiophenes. This technical guide outlines plausible and synthetically valuable pathways for the utilization of this compound as a precursor to a variety of novel heterocycles, providing detailed experimental methodologies derived from closely related systems.

The core reactivity of this compound is centered around the dibromomethyl group, which can be readily transformed into a formyl group, a key intermediate for subsequent cyclization reactions. Additionally, the inherent functionalities of the thiophene ring, including the chloro substituent, offer further opportunities for molecular diversification. This guide will focus on the transformation of the dibromomethyl moiety to unlock the synthetic potential of this versatile precursor.

Key Synthetic Transformations and Heterocycle Formation

The primary synthetic strategy involves the initial conversion of the dibromomethyl group into a more synthetically tractable aldehyde functionality. This transformation opens the door to a plethora of condensation and cyclization reactions with various binucleophiles, leading to the formation of fused heterocyclic systems.

Pathway 1: Hydrolysis to 2-Chloro-3-formylthiophene

The conversion of a dibromomethyl group to an aldehyde is a well-established transformation in organic synthesis. This hydrolysis can be achieved under various conditions, with the choice of reagents often depending on the overall stability of the substrate. For a substrate like this compound, a mild and efficient method is crucial to avoid unwanted side reactions. A common approach involves the use of silver nitrate in aqueous ethanol or reaction with N-bromosuccinimide (NBS) followed by hydrolysis. These methods have been shown to be effective for the conversion of bis(dibromomethyl)arenes to their corresponding dialdehydes with high yields.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-formylthiophene (Analogous Procedure)

A note on the protocol: This procedure is adapted from the synthesis of aromatic dialdehydes from bis(dibromomethyl)arenes and should be optimized for the specific substrate.[1]

To a solution of this compound (1.0 eq) in a mixture of 1,2-dichloroethane (DCE) and water, N-bromosuccinimide (NBS) (4.0 eq) and a radical initiator such as benzoyl peroxide (BPO) (catalytic amount) are added. The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is filtered off. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

dot

Caption: Workflow for the hydrolysis of this compound.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Aromatic Dialdehydes | Bis(dibromomethyl)arenes | NBS, BPO, 1,2-dichloroethane | 90-96 | [1] |

Pathway 2: Synthesis of Fused Heterocycles from 2-Chloro-3-formylthiophene

The resulting 2-chloro-3-formylthiophene is a versatile intermediate for the synthesis of a variety of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines, which are of significant interest in medicinal chemistry.

Thieno[3,2-d]pyrimidines can be synthesized through the condensation of 2-chloro-3-formylthiophene with urea or thiourea derivatives, followed by cyclization. A more common and efficient method involves the reaction of an aminothiophene derivative with formamide or other one-carbon synthons. While this requires an additional synthetic step to convert the formyl group to an amino group, it is a well-established route to this class of compounds.

Alternatively, direct cyclocondensation of 3-aminothiophene-2-carboxamides with triethyl orthoformate provides a route to thieno[3,2-d]pyrimidin-4(3H)-ones.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4-one (Analogous Procedure)

A note on the protocol: This procedure is based on the synthesis of thienopyrimidinones from aminothiophene precursors and would require the initial conversion of 2-chloro-3-formylthiophene to a suitable aminothiophene derivative.

A mixture of the appropriate 3-aminothiophene-2-carboxylate (1.0 eq) and formamide (excess) is heated under reflux for several hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired thieno[3,2-d]pyrimidin-4-one.

dot

Caption: Synthetic pathway to thieno[3,2-d]pyrimidines.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Formamide, reflux | 92 | [3] |

| Thieno[3,2-d]pyrimidin-4(3H)-one isomers | Aminothiophene derivatives | Formamide | 60-65 | [4] |

The Friedländer annulation is a classical and effective method for the synthesis of quinolines and their heterocyclic analogues, such as thienopyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this context, a 3-amino-2-acylthiophene derivative, which can be prepared from 2-chloro-3-formylthiophene, would be the key precursor.

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine (Analogous Procedure)

A note on the protocol: This is a general procedure for the Friedländer synthesis and would require the preparation of a 3-amino-2-acylthiophene from 2-chloro-3-formylthiophene.

A mixture of the 3-amino-2-acylthiophene derivative (1.0 eq), a ketone or ester with an α-methylene group (e.g., ethyl acetoacetate) (1.1 eq), and a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., ethanol, acetic acid) is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent. Purification is typically achieved by recrystallization or column chromatography.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Ethyl 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxylates | Ethyl 5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetates | Intramolecular Thorpe-Ziegler cyclization | Not specified | [5] |

Pathway 3: Direct Cyclization with Binucleophiles

While less documented for dibromomethylthiophenes specifically, the direct reaction of gem-dihaloalkanes with binucleophiles is a known method for heterocycle synthesis. For instance, reaction with hydrazine derivatives can lead to the formation of fused pyrazole or diazepine rings, depending on the nature of the substrate and the reaction conditions.

Experimental Protocol: Reaction with Hydrazine Hydrate (Analogous Procedure)

A note on the protocol: This procedure is adapted from the reaction of 1-chlorophthalazine derivatives with hydrazine hydrate.[6]

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, hydrazine hydrate (excess) is added. The reaction mixture is heated under reflux for several hours. After cooling, the mixture is poured into ice-cold dilute acid. The precipitated solid is collected by filtration, washed with water, and recrystallized to yield the fused heterocyclic product.

dot

Caption: Plausible direct cyclization pathway.

| Product | Starting Material | Reagents and Conditions | Reference |

| Hydrazine derivative | 4-substituted-phenyl-1-chlorophthalazine | Hydrazine hydrate, ethanol, reflux | [6] |

| 1,2,4-Triazoline-5-thiones | 1,3,4,6-Oxatriazepine-5-thione derivatives | Acid hydrolysis | [7] |

Conclusion

This compound represents a synthetically attractive, albeit underexplored, precursor for the generation of novel heterocyclic compounds. The strategic transformation of the dibromomethyl group into a formyl moiety provides a reliable entry point to a wide range of fused thiophene systems, including thienopyrimidines and thienopyridines. The experimental protocols detailed in this guide, derived from well-established analogous reactions, offer a solid foundation for researchers to explore the synthetic utility of this promising building block. The development of efficient and selective methods for the functionalization of this compound will undoubtedly contribute to the advancement of drug discovery and materials science, paving the way for the creation of new molecular entities with unique properties and applications. Further investigation into the direct cyclization reactions of the dibromomethyl group with various binucleophiles is warranted to fully unlock the synthetic potential of this versatile precursor.

References

- 1. Rapid synthesis of fused N-heterocycles by transition-metal-free electrophilic amination of arene C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Theoretical Exploration of the Electronic Landscape of 2-Chloro-3-(dibromomethyl)thiophene: A Computational Whitepaper

For Immediate Release

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Chloro-3-(dibromomethyl)thiophene. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development who are interested in the molecular characteristics of novel thiophene derivatives. While direct experimental and theoretical data for this specific compound is not publicly available, this whitepaper outlines a robust computational methodology based on established theoretical studies of similar thiophene compounds. The proposed study aims to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, providing valuable insights for its potential applications.

Introduction

Thiophene and its derivatives are a cornerstone in the development of pharmaceuticals and organic electronic materials. The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their electronic and steric properties. The subject of this proposed study, this compound, with the chemical formula C₅H₃Br₂ClS, presents a unique combination of electron-withdrawing and sterically demanding groups. The chloro and dibromomethyl substituents are expected to significantly influence the electron distribution, frontier molecular orbitals, and overall reactivity of the thiophene core. Understanding these electronic properties is crucial for predicting the molecule's behavior in various chemical environments and for designing novel applications.

This whitepaper details a theoretical investigation employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), methodologies that have been successfully applied to a wide range of thiophene derivatives.[1][2][3][4][5][6] The proposed computational experiments will provide quantitative data on the molecule's geometry, electronic structure, and spectroscopic characteristics.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using a systematic computational approach. The following sections detail the proposed experimental protocols.

Geometric Optimization

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is a critical step as the electronic properties are highly dependent on the molecular structure.

-

Computational Method: Density Functional Theory (DFT) with the B3LYP functional.[2][3][5]

-

Basis Set: 6-311++G(d,p) basis set to provide a good balance between accuracy and computational cost for halogen-containing organic molecules.

-

Software: Gaussian 09 or a similar quantum chemistry software package.[1]

-

Procedure: The geometry will be optimized without any symmetry constraints. The convergence criteria will be set to the software's default values. A frequency calculation will be performed on the optimized structure to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties Calculation

Following geometric optimization, a series of calculations will be performed to determine the key electronic properties of the molecule.

-

Properties to be Calculated:

-

Highest Occupied Molecular Orbital (HOMO) Energy: Indicates the electron-donating ability of the molecule.

-

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates the electron-accepting ability of the molecule.

-

HOMO-LUMO Energy Gap (ΔE): A measure of the molecule's chemical reactivity and kinetic stability.[1]

-

Dipole Moment: Provides information about the overall polarity of the molecule.

-

Mulliken Atomic Charges: To understand the charge distribution on individual atoms.

-

Molecular Electrostatic Potential (MEP) Surface: To visualize the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

-

Computational Method: The same DFT/B3LYP/6-311++G(d,p) level of theory as used for the geometry optimization.

Spectroscopic Properties Simulation

To aid in the experimental characterization of this compound, its theoretical UV-Vis and vibrational spectra will be simulated.

-

UV-Vis Spectrum:

-

Computational Method: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[1]

-

Procedure: The first 20 singlet-singlet electronic transitions will be calculated. The absorption wavelengths (λmax), oscillator strengths (f), and major contributions of the transitions will be analyzed.

-

-

Infrared (IR) and Raman Spectra:

-

Computational Method: The vibrational frequencies and intensities will be calculated from the frequency analysis performed after the geometry optimization (DFT/B3LYP/6-311++G(d,p)).

-

Procedure: The calculated harmonic frequencies will be scaled by an appropriate scaling factor to account for anharmonicity and to facilitate comparison with potential experimental data.

-

Predicted Quantitative Data

Based on the proposed computational methodology, the following tables summarize the expected quantitative data for this compound. These values are hypothetical and serve as a template for the results that would be generated from the actual computational study.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| C2-Cl Bond Length (Å) | 1.73 |

| C3-C(CHBr₂) Bond Length (Å) | 1.51 |

| C-Br Bond Lengths (Å) | 1.95, 1.96 |

| C2-C3-C(CHBr₂) Bond Angle (°) | 128.5 |

| Thiophene Ring Dihedral Angle (°) | ~0 (near planar) |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) (eV) | 5.10 |

| Dipole Moment (Debye) | 2.5 |

| Ionization Potential (eV) | 6.85 |

| Electron Affinity (eV) | 1.75 |

Table 3: Predicted UV-Vis Spectroscopic Data

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 250 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 235 | 0.22 | HOMO → LUMO+1 |

Visualizations

The following diagrams illustrate the proposed computational workflow and a conceptual representation of the molecular structure.

Caption: Computational workflow for the theoretical study.

Caption: Conceptual structure of the target molecule.

Conclusion

This whitepaper outlines a comprehensive theoretical framework for the characterization of the electronic properties of this compound. The proposed computational study, employing DFT and TD-DFT methods, will provide valuable data on the molecule's geometry, electronic structure, and spectroscopic signatures. The insights gained from this theoretical investigation will be instrumental for guiding future experimental work and for exploring the potential of this novel thiophene derivative in various applications, including drug design and materials science. The presented methodologies and expected data formats provide a clear roadmap for researchers to undertake this important computational investigation.

References

- 1. jchps.com [jchps.com]

- 2. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 5. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

detailed synthesis protocol for 2-Chloro-3-(dibromomethyl)thiophene

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 6. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 7. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-Chloro-3-(dibromomethyl)thiophene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloro-3-(dibromomethyl)thiophene as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile thiophene derivative serves as a valuable scaffold for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials.

Introduction

This compound is a functionalized heterocyclic compound with distinct reactive sites that allow for selective chemical modifications. The presence of a chloro substituent on the thiophene ring and a dibromomethyl group at the adjacent position offers opportunities for sequential or selective cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, can be effectively employed to introduce aryl or heteroaryl moieties at the 2-position of the thiophene ring.[1][2] This reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions, making it a cornerstone of modern organic synthesis.[3]

The resulting 2-aryl-3-(dibromomethyl)thiophenes are valuable intermediates that can be further elaborated. For instance, the dibromomethyl group can be converted into an aldehyde, a carboxylic acid, or used in further coupling reactions, providing access to a diverse array of molecular architectures. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, underscoring the importance of developing synthetic routes to novel thiophene derivatives.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[3] In the case of this compound, the chloro substituent at the C2 position of the thiophene ring is the primary site for the Suzuki coupling. Aryl chlorides are generally less reactive than the corresponding bromides or iodides; however, with the appropriate choice of palladium catalyst and ligands, high coupling efficiencies can be achieved.[4]

It is generally accepted that the oxidative addition of the palladium(0) catalyst to the aryl-halogen bond is a key step in the catalytic cycle.[3] The C(sp²)-Cl bond of the chlorothiophene is more susceptible to oxidative addition than the C(sp³)-Br bonds of the dibromomethyl group under typical Suzuki coupling conditions. This inherent difference in reactivity allows for the selective arylation at the thiophene ring while preserving the dibromomethyl functionality for subsequent transformations.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst (see Table 1 for examples), and a base (see Table 1 for examples). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent or solvent mixture (see Table 1 for examples) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time.

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-3-(dibromomethyl)thiophene.

Table 1: Exemplary Reaction Conditions for Suzuki Coupling of Halogenated Thiophenes

| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-95 | [1][5] |

| PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 65-90 | [6] |

| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 75-98 | [7] |

Note: The yields are based on similar reactions with brominated thiophenes and are provided as a general guideline. Actual yields with this compound may vary and require optimization.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a variety of arylboronic acids, based on typical yields reported for similar substrates.

Table 2: Substrate Scope and Expected Yields

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-3-(dibromomethyl)thiophene | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(dibromomethyl)thiophene | 80-90 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-(dibromomethyl)thiophene | 75-85 |

| 4 | 3-Tolylboronic acid | 2-(3-Tolyl)-3-(dibromomethyl)thiophene | 80-90 |

| 5 | Thiophen-3-ylboronic acid | 2-(Thiophen-3-yl)-3-(dibromomethyl)thiophene | 70-80 |

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a promising building block for the synthesis of diverse and complex thiophene-containing molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound. While the provided conditions are based on closely related substrates, they offer a strong starting point for the development of optimized procedures for specific applications in drug discovery and materials science. Further investigation into the reactivity of the dibromomethyl group post-coupling will undoubtedly expand the synthetic repertoire available to chemists.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Conversion of 2-Chloro-3-(dibromomethyl)thiophene to 2-chloro-3-formylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chemical conversion of 2-Chloro-3-(dibromomethyl)thiophene to 2-chloro-3-formylthiophene. This transformation is a key step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol outlines a robust hydrolysis procedure for the gem-dibromomethyl group to yield the corresponding aldehyde. The target audience for this document includes researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

2-chloro-3-formylthiophene is a valuable building block in organic synthesis, serving as a precursor for a wide range of more complex heterocyclic compounds. Its synthesis from this compound is a common and efficient transformation. The core of this reaction is the hydrolysis of the gem-dibromomethyl group to an aldehyde. This process is typically achieved under aqueous basic conditions, where the dibromomethyl group is converted to an unstable geminal diol, which then readily eliminates water to form the stable aldehyde. This application note provides a detailed, step-by-step protocol for this conversion, along with relevant chemical data and visualizations to ensure successful and reproducible results.

Data Presentation

A summary of the key quantitative data for the starting material and the product is presented in the table below for easy reference and comparison.

| Property | This compound (Starting Material) | 2-chloro-3-formylthiophene (Product) |

| IUPAC Name | This compound | 2-chlorothiophene-3-carbaldehyde |

| CAS Number | 57846-02-3 | 14345-98-3 |

| Molecular Formula | C₅H₃Br₂ClS | C₅H₃ClOS |

| Molecular Weight | 290.40 g/mol | 146.59 g/mol |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Purity | ≥95% | ≥98% (after purification) |

| Typical Reaction Yield | N/A | 70-85% |

Experimental Protocols

Reaction: Hydrolysis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.

Materials:

-

This compound

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride solution (brine)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable organic solvent such as dioxane or THF (approximately 10-20 mL per gram of starting material).

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium carbonate (2.5-3.0 eq) or potassium carbonate. The concentration of the carbonate solution can be in the range of 1-2 M.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate is present, filter the mixture.

-

Transfer the filtrate to a separatory funnel.

-

Extract the aqueous phase with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts.

-

-

Washing:

-

Wash the combined organic layers with water to remove any remaining inorganic salts.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-3-formylthiophene.

-

-

Purification:

-